A Comprehensive Technical Guide to the Physical Properties of (2-Ethylphenyl)methanol for Pharmaceutical Research and Development
A Comprehensive Technical Guide to the Physical Properties of (2-Ethylphenyl)methanol for Pharmaceutical Research and Development
Introduction
(2-Ethylphenyl)methanol, also known as 2-Ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a sterically influential ortho-ethyl substituent on a benzene ring, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Notably, substituted phenylmethanol scaffolds are foundational in medicinal chemistry. The related precursor, 2-ethylphenylhydrazine, is utilized in the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This connection underscores the relevance of (2-Ethylphenyl)methanol and its isomers as building blocks for pharmacologically active agents.
This guide provides a detailed examination of the core physical properties of (2-Ethylphenyl)methanol, offers validated protocols for its characterization, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further investigation. The structural features of (2-Ethylphenyl)methanol—a primary alcohol attached to an ethyl-substituted benzene ring—govern its solubility, reactivity, and spectroscopic signature.
| Identifier | Value | Source(s) |
| IUPAC Name | (2-Ethylphenyl)methanol | [1] |
| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol | [2] |
| CAS Number | 767-90-8 | [1][2][3] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Canonical SMILES | CCC1=CC=CC=C1CO | [1][3] |
| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical properties of (2-Ethylphenyl)methanol dictate its behavior in various experimental conditions, from reaction solvent selection to purification methods. While some experimental values are not widely reported in public databases, its properties can be reliably predicted from its structure and confirmed through standard laboratory procedures.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a colorless liquid at room temperature. | |
| Boiling Point | Data not readily available in surveyed databases.[4][5] | |
| Melting Point | Data not readily available. Likely below ambient temperature. | |
| Density | Data not readily available. | |
| Solubility | Expected to have low solubility in water but be miscible with most organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | |
| LogP (Octanol/Water) | ~1.8 | [1] |
| TPSA (Topological Polar Surface Area) | 20.23 Ų | [1][3] |
Discussion of Properties
-
Solubility: The molecule possesses a dual nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, conferring slight solubility in polar solvents like water. However, the dominant feature is the nonpolar ethylphenyl group, which makes it highly soluble in organic solvents. This amphiphilic character is crucial when designing biphasic reaction or extraction systems.
-
Octanol-Water Partition Coefficient (LogP): A LogP value of approximately 1.8 indicates that (2-Ethylphenyl)methanol is significantly more soluble in an oily (octanol) phase than in an aqueous phase.[1] In drug development, this value suggests moderate lipophilicity, a key factor influencing a molecule's ability to cross biological membranes.
-
Topological Polar Surface Area (TPSA): The TPSA is a calculated metric used to predict drug transport properties. A value of 20.23 Ų, corresponding to the surface area of the oxygen atom and its attached hydrogen, is typical for a simple alcohol.[1][3] This value is well within the range associated with good cell permeability.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structural integrity and assessing the purity of (2-Ethylphenyl)methanol. Below are the expected spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
In a deuterated solvent like CDCl₃, the expected signals are:
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.4 ppm (4H). The ortho-substitution breaks the symmetry, leading to distinct signals for each aromatic proton.
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.7 ppm (2H). This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid/base catalysts.
-
Ethyl Protons (-CH₂CH₃): A quartet around δ 2.7 ppm (2H), resulting from coupling to the adjacent methyl group protons.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) (1H). Its chemical shift is highly dependent on concentration, temperature, and solvent.
-
Ethyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm (3H), resulting from coupling to the adjacent methylene group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The molecule has 9 distinct carbon atoms, which should result in 9 signals in the proton-decoupled ¹³C NMR spectrum (solvent: CDCl₃):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-142 ppm).
-
Benzylic Carbon (-CH₂OH): One signal around δ 63-65 ppm.
-
Ethyl Carbon (-CH₂CH₃): One signal around δ 25-27 ppm.
-
Ethyl Carbon (-CH₂CH₃): One signal around δ 15-17 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]
-
C-H Stretch (Aromatic): Medium-to-weak absorptions just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]
-
C-H Stretch (Aliphatic): Medium-to-strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[7]
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1030-1050 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.[6][7]
Experimental Protocols for Property Determination
The absence of readily available experimental data for properties like boiling point necessitates robust and reliable laboratory methods for their determination. The following protocols are designed to be self-validating and suitable for a research environment.
Protocol 4.1: Micro-Scale Boiling Point Determination
Causality: This method is chosen for its efficiency with small sample volumes (under 1 mL), which is common in research and development.[8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure, observed as a continuous stream of bubbles.[9]
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of (2-Ethylphenyl)methanol to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[8]
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air that will serve as a nucleation site for boiling.[8]
-
Heating: Suspend the assembly in a Thiele tube filled with mineral oil or use a metal heating block.[8] The thermometer bulb should be positioned just below the side arm of the Thiele tube or centered in the heating block.[9]
-
Observation: Heat the apparatus gently, at a rate of 5-10°C per minute.[9] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9]
-
Confirmation: Remove the heat source. The boiling point is confirmed as the temperature at which the bubbling ceases and the liquid begins to draw back into the capillary tube.
Workflow for Quality Control and Characterization
A systematic workflow is critical for validating the identity and purity of a chemical intermediate like (2-Ethylphenyl)methanol before its use in sensitive downstream applications.
Protocol 4.2: Purity Assessment by Gas Chromatography (GC)
Causality: GC is the ideal technique for assessing the purity of volatile and thermally stable organic compounds. It separates the target compound from impurities based on their boiling points and interactions with the stationary phase, allowing for precise quantification. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.
Methodology:
-
Sample Preparation: Prepare a dilute solution of (2-Ethylphenyl)methanol in a high-purity solvent like methanol or ethyl acetate (e.g., ~1 mg/mL).
-
Instrument Parameters (Typical):
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of lower-boiling impurities and elution of the main peak.
-
Detector: FID at 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.[10]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for (2-Ethylphenyl)methanol should always be consulted, the following guidelines are based on general principles for aromatic alcohols.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] Room temperature storage is generally acceptable.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react exothermically with alcohols.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
-
Laboratory Safety Decision Flow
Conclusion
(2-Ethylphenyl)methanol is a valuable chemical building block with physical properties governed by its substituted aromatic alcohol structure. Its moderate lipophilicity and dual solubility characteristics make it a useful intermediate in organic synthesis, particularly within pharmaceutical research. While some of its fundamental physical data points like boiling point and density are not widely published, this guide provides the necessary framework for any researcher to characterize the compound confidently and safely. By employing the detailed experimental protocols and adhering to the safety guidelines outlined herein, scientists can effectively integrate (2-Ethylphenyl)methanol into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.
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